molecular formula C12H11F3O2 B3040707 3-(Trifluoromethyl)benzyl methacrylate CAS No. 231630-83-4

3-(Trifluoromethyl)benzyl methacrylate

Cat. No.: B3040707
CAS No.: 231630-83-4
M. Wt: 244.21 g/mol
InChI Key: VHAWQRNBVKZQKN-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)benzyl methacrylate is an organic compound with the molecular formula C12H11F3O2. It is characterized by the presence of a trifluoromethyl group attached to a benzyl methacrylate structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethyl)benzyl methacrylate typically involves the reaction of 3-(trifluoromethyl)benzyl alcohol with methacryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride . The general reaction scheme is as follows:

3-(Trifluoromethyl)benzyl alcohol+Methacryloyl chloride3-(Trifluoromethyl)benzyl methacrylate+HCl\text{3-(Trifluoromethyl)benzyl alcohol} + \text{Methacryloyl chloride} \rightarrow \text{this compound} + \text{HCl} 3-(Trifluoromethyl)benzyl alcohol+Methacryloyl chloride→3-(Trifluoromethyl)benzyl methacrylate+HCl

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethyl)benzyl methacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Polymerization: Polymers with trifluoromethyl groups incorporated into the polymer backbone.

    Substitution: Products with substituted functional groups on the benzyl ring.

    Oxidation: Benzaldehyde derivatives.

Scientific Research Applications

3-(Trifluoromethyl)benzyl methacrylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)benzyl methacrylate in various applications is primarily attributed to the trifluoromethyl group. This group imparts unique electronic properties, such as increased lipophilicity and metabolic stability, which can enhance the compound’s interaction with biological targets. In polymerization reactions, the methacrylate group undergoes free radical polymerization, leading to the formation of high-performance polymers .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzyl chloride
  • 3-(Trifluoromethyl)benzyl alcohol
  • 3-(Trifluoromethyl)benzyl bromide

Uniqueness

Compared to similar compounds, 3-(Trifluoromethyl)benzyl methacrylate is unique due to its methacrylate functionality, which allows it to undergo polymerization reactions. This makes it particularly valuable in the synthesis of specialty polymers with tailored properties .

Properties

IUPAC Name

[3-(trifluoromethyl)phenyl]methyl 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O2/c1-8(2)11(16)17-7-9-4-3-5-10(6-9)12(13,14)15/h3-6H,1,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAWQRNBVKZQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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